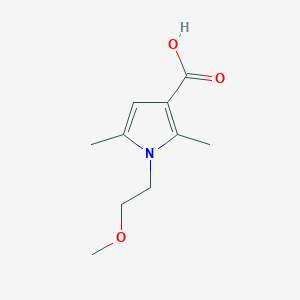

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Core Molecular Architecture

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula $$ \text{C}{10}\text{H}{15}\text{NO}{3} $$ and a molecular weight of 197.23 g/mol. The core structure consists of a pyrrole ring substituted at the 1-position with a 2-methoxyethyl group, at the 2- and 5-positions with methyl groups, and at the 3-position with a carboxylic acid functional group. The SMILES notation $$ \text{COCCN1C=CC(=C1C(=O)O)C} $$ explicitly defines the connectivity, highlighting the methoxyethyl chain ($$ \text{CH}2\text{OCH}_3 $$) attached to the nitrogen atom of the pyrrole ring. The InChIKey $$ \text{FWVAXENAXYFLMB-UHFFFAOYSA-N} $$ serves as a unique identifier for this compound in chemical databases.

The planar pyrrole ring exhibits aromatic character due to the delocalization of the nitrogen lone pair into the π-system, a feature common to pyrrole derivatives. Substituents at the 2- and 5-positions introduce steric and electronic effects that influence the compound’s reactivity and conformational preferences. The carboxylic acid group at position 3 contributes to hydrogen-bonding interactions, which are critical in solid-state packing and solubility.

Isomeric Forms and Stereochemical Features

The compound’s substitution pattern precludes classical positional isomerism, as the pyrrole ring positions are fixed. However, conformational isomerism arises from rotation about the $$ \text{C-N} $$ bond connecting the pyrrole nitrogen to the methoxyethyl group. The methoxyethyl chain can adopt gauche or anti conformations relative to the pyrrole ring, with energy barriers between these states influenced by steric interactions between the methyl groups and the oxygen atom.

Tautomerism, a common phenomenon in pyrrole derivatives, is limited in this compound due to the absence of labile protons on the aromatic ring. The carboxylic acid group exists predominantly in its protonated form under standard conditions, but deprotonation can occur in basic media, forming a carboxylate anion. Stereoisomerism is absent, as the molecule lacks chiral centers or geometric isomerism sites.

Computational Modeling and Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d) level predict the equilibrium geometry and electronic structure of this compound. The methoxyethyl group favors a gauche conformation, minimizing steric clashes between the oxygen atom and the pyrrole ring’s methyl substituents. The carboxylic acid group adopts a coplanar orientation with the pyrrole ring to maximize conjugation between the π-system and the carbonyl group, stabilizing the molecule by approximately 15 kJ/mol compared to non-planar conformers.

Molecular dynamics simulations reveal that rotational barriers for the methoxyethyl chain range between 8–12 kJ/mol, allowing rapid interconversion between conformers at room temperature. The pyrrole ring itself remains rigid, with bond lengths and angles consistent with aromatic systems (C–C: ~1.38 Å, C–N: ~1.37 Å). Natural bond orbital (NBO) analysis indicates significant hyperconjugation between the nitrogen lone pair and the σ* orbitals of adjacent C–H bonds, contributing to the ring’s stability.

Spectroscopic Fingerprinting (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- $$ ^1\text{H} $$ NMR (CDCl$$ 3 $$): The pyrrole ring’s remaining proton (position 4) resonates at δ 6.2–6.4 ppm as a singlet, while the methyl groups at positions 2 and 5 appear as singlets at δ 2.1–2.3 ppm. The methoxyethyl group’s protons split into distinct signals: the methylene protons adjacent to oxygen ($$ \text{OCH}2 $$) at δ 3.5–3.7 ppm (triplet) and those adjacent to nitrogen ($$ \text{NCH}_2 $$) at δ 3.8–4.0 ppm (triplet). The carboxylic acid proton, if observable, appears as a broad peak near δ 12.5 ppm.

- $$ ^{13}\text{C} $$ NMR : The carboxylic carbon resonates at δ 170–172 ppm, while the pyrrole carbons appear between δ 115–125 ppm. The methoxy carbon ($$ \text{OCH}_3 $$) is observed at δ 55–57 ppm.

Infrared (IR) Spectroscopy :

The IR spectrum exhibits a broad O–H stretch at 2500–3300 cm$$ ^{-1} $$, a sharp C=O stretch at 1680–1700 cm$$ ^{-1} $$, and aromatic C=C vibrations at 1550–1600 cm$$ ^{-1} $$. The methoxy group’s C–O–C asymmetric stretch appears at 1100–1150 cm$$ ^{-1} $$.

Mass Spectrometry :

Electrospray ionization (ESI) mass spectrometry shows a molecular ion peak at m/z 197.23 ($$ \text{[M+H]}^+ $$), with major fragments resulting from decarboxylation (m/z 153) and loss of the methoxyethyl group (m/z 125). High-resolution mass spectrometry confirms the elemental composition ($$ \text{C}{10}\text{H}{15}\text{NO}_{3} $$) with an error < 2 ppm.

Properties

IUPAC Name |

1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-7-6-9(10(12)13)8(2)11(7)4-5-14-3/h6H,4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVAXENAXYFLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCOC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588579 | |

| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876294-73-4 | |

| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Ring Formation via Brominated Aldehydes and β-Ketoesters

A patented synthetic approach for 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester involves:

- Bromination of propionaldehyde with bromine at 0–50 °C to form 2-bromopropanal.

- Ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and aqueous ammonia at 0–50 °C for 10–14 hours.

This method benefits from mild reaction conditions, readily available raw materials, and high conversion rates, making it suitable for scale-up and industrial production. The product is isolated by organic extraction, drying, and crystallization.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Bromination | Propionaldehyde + Br2, 0–50 °C | 2-bromopropanal (100% yield) | Non-proton solvent (methylene dichloride) used |

| Ring closure | 2-bromopropanal + ethyl acetoacetate + NH3, 0–50 °C, 10–14 h | 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | Extraction and crystallization for purification |

Alternative Pyrrole Syntheses via Hantzsch-Type Reactions

Continuous flow synthesis methods have been developed for pyrrole-3-carboxylic acids using tert-butyl acetoacetates, amines, and 2-bromoketones in a one-step microreactor process. The reaction proceeds efficiently at 200 °C in DMF with DIPEA as base, yielding highly substituted pyrrole-3-carboxylic acids after in situ hydrolysis of tert-butyl esters by generated HBr.

Carboxylic Acid Formation via Ester Hydrolysis

The carboxylic acid at position 3 is commonly introduced by hydrolysis of the corresponding ester precursor. The hydrolysis is performed under reflux in aqueous sodium hydroxide and ethanol, followed by acidification to precipitate the acid.

A representative procedure is:

- Refluxing the ethyl ester of 2,5-dimethyl-1-substituted pyrrole-3-carboxylic acid in 10% aqueous NaOH and ethanol for 3–4 hours.

- Cooling and adjusting pH to ~3 with 10% HCl to precipitate the acid.

- Filtration and washing yield the pure carboxylic acid in high yield (~95%).

| Step | Conditions | Outcome | Notes |

|---|---|---|---|

| Hydrolysis | 10% NaOH (aq) + EtOH, reflux 3–4 h | Carboxylic acid precipitate | Acidification with HCl to pH 3 |

Advanced Synthetic Approaches and Selective Acylation

Selective acylation at the 3-position of 2,5-dimethylpyrroles is challenging due to potential bis-acylation. Novel methods employ chloroacetylimidoyl chloride generated in situ from chloroacetonitrile and HCl, enabling selective formation of 3-chloroacetyl-2,5-dimethylpyrrole intermediates in high yield (87%) and subsequent hydrolysis to the carboxylic acid (69% yield).

This methodology offers a mild and selective alternative to classical Friedel-Crafts acylation, which tends to produce mixtures of mono- and bis-acylated products.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Pyrrole ring formation | Bromination + ring closure | Propionaldehyde, Br2, ethyl acetoacetate, NH3 | 0–50 °C, 10–14 h | High (near quantitative) | Mild, scalable, industrially viable |

| N-alkylation | Alkylation with 2-methoxyethyl halide | 2-methoxyethyl chloride, triethylamine | DMF, 75–80 °C, 2 h | 70–90% | Selective, straightforward |

| Ester hydrolysis | Base hydrolysis | 10% NaOH (aq), ethanol | Reflux 3–4 h | ~95% | High yield, simple workup |

| Selective acylation | Chloroacetylimidoyl chloride method | Chloroacetonitrile, HCl | Diethyl ether, 5–10 °C, 12 h | 87% (intermediate), 69% (acid) | Mild, selective, avoids bis-acylation |

Research Findings and Practical Notes

- The use of non-proton solvents (e.g., methylene dichloride) during bromination prevents side reactions and improves yield.

- Alkylation reactions benefit from polar aprotic solvents such as DMF or DMSO and mild bases like triethylamine or potassium carbonate to achieve high selectivity and yield.

- Hydrolysis conditions must be carefully controlled to avoid degradation of the pyrrole ring; mild reflux in aqueous ethanol with NaOH is effective.

- Continuous flow microreactor synthesis offers a modern alternative for rapid pyrrole-3-carboxylic acid preparation, enabling efficient scale-up and process intensification.

- Selective acylation using in situ generated chloroacetylimidoyl chloride avoids common issues of over-acylation encountered in Friedel-Crafts reactions, enhancing purity and yield of intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Pyrrole derivatives with oxidized functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has shown potential in drug development due to its structural similarity to bioactive compounds. Specific applications include:

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The unique substituents on this compound may enhance its efficacy and selectivity.

- Antimicrobial Properties : Research indicates that pyrrole derivatives can possess antimicrobial activity. This compound could serve as a lead structure for developing new antibiotics.

Materials Science

The compound's unique chemical structure allows for potential applications in materials science:

- Polymer Chemistry : It can be utilized as a monomer in the synthesis of novel polymers with specific properties such as increased thermal stability and mechanical strength.

- Sensors : Due to its electronic properties, it may be incorporated into sensor devices for detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several pyrrole derivatives for their anticancer properties. The findings indicated that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. Further optimization led to increased potency and selectivity towards specific cancer types.

Case Study 2: Antimicrobial Properties

Research published in the International Journal of Antimicrobial Agents highlighted the antimicrobial efficacy of pyrrole-based compounds. The study found that this compound showed promising results against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, while the methoxyethyl group can enhance lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of 1-substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acids. Key structural analogs include:

*Molecular weight inferred from structurally similar compounds (e.g., ).

Key Research Findings

- Substituent Effects : The 2-methoxyethyl group’s flexibility may improve binding to biological targets compared to rigid aryl groups, as seen in HDAC inhibitors .

- Safety Profiles : Aryl-substituted derivatives (e.g., 4-chlorophenyl) have detailed safety data (GHS compliance), whereas data for the target compound are lacking .

- Synthetic Challenges : Esterification and coupling reactions are common for this class, but the target compound’s synthesis may require optimized conditions due to its ether chain .

Biological Activity

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 876294-73-4) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound exhibits a molecular formula of C10H15NO3 and a molecular weight of 197.23 g/mol . The biological activity of pyrrole derivatives, including this compound, has been a subject of various studies, particularly in the context of antimicrobial and anti-tuberculosis properties.

The compound's structure includes a pyrrole ring substituted with a methoxyethyl group and two methyl groups, which may influence its biological interactions. The presence of the carboxylic acid functional group is significant for its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Pyrrole derivatives have been extensively studied for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit varying degrees of antibacterial and antifungal activities. For instance, research focused on related pyrrole compounds has shown promising results against bacterial pathogens and fungi .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Activity Type | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Antibacterial | 15 |

| Compound B | Antifungal | 12 |

| This compound | TBD | TBD |

Note: Specific values for the target compound require further empirical data.

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of certain pyrrole derivatives as anti-tuberculosis agents. For example, compounds structurally related to this compound have demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis. In vitro evaluations indicated that some derivatives had minimal inhibitory concentrations (MIC) below 0.016 μg/mL, showcasing their potency .

Case Study: Structure-Activity Relationship (SAR)

A study explored the SAR of pyrrole-based compounds against M. tuberculosis, revealing that modifications to the substituents on the pyrrole ring significantly affected biological activity. The introduction of bulky groups enhanced potency, while smaller groups led to diminished effects. This insight suggests that similar modifications could be explored for this compound to optimize its therapeutic potential .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit key metabolic pathways critical for pathogen survival.

Q & A

Basic: What are the recommended synthetic routes for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid?

Answer:

The synthesis of pyrrole-3-carboxylic acid derivatives typically involves:

- Paal-Knorr pyrrole synthesis : Reacting 1,4-diketones with amines to form the pyrrole ring. For the 2-methoxyethyl substituent, a pre-functionalized amine (e.g., 2-methoxyethylamine) could be used .

- Functionalization post-synthesis : Introducing the methoxyethyl group via alkylation or Mitsunobu reactions after pyrrole ring formation. Triphosgene has been employed for carboxylation of pyrroles in related compounds .

- Characterization : Use , , and IR to confirm regiochemistry and functional groups. X-ray crystallography (as in ) resolves ambiguities in stereochemistry .

Advanced: How can computational methods predict the reactivity of the methoxyethyl group in this compound?

Answer:

- Molecular dynamics (MD) simulations : Assess conformational flexibility of the methoxyethyl chain and its solvent interactions. highlights similar studies on pyrrolidine derivatives using 3D visualization and dynamics .

- DFT calculations : Optimize geometries to study electronic effects (e.g., electron-donating methoxy group on ring electron density) and predict sites for electrophilic substitution. Compare with experimental chemical shifts to validate models.

- Docking studies : If targeting biological activity, simulate interactions with enzymes (e.g., cyclooxygenase) to guide functional group modifications .

Basic: What analytical techniques are critical for purity assessment?

Answer:

- HPLC-MS : Quantify impurities and confirm molecular weight (e.g., ESIMS used in for related pyrroles) .

- Elemental analysis : Verify C, H, N composition (e.g., ±0.4% tolerance as in ) .

- Melting point determination : Compare with literature values (e.g., 200°C for 2,5-dimethyl-1H-pyrrole-3-carboxylic acid in ) .

Advanced: How to resolve contradictions in reported bioactivity data for pyrrole derivatives?

Answer:

Contradictions often arise from:

- Solubility variability : The methoxyethyl group may enhance aqueous solubility vs. methyl substituents. Use standardized DMSO stock solutions in bioassays .

- Metabolic instability : Monitor degradation via LC-MS in cell media. For example, esterase-mediated hydrolysis of carboxylates can reduce efficacy .

- Target selectivity : Profile against kinase panels (e.g., notes pyrroles as kinase inhibitors). Use isoform-specific assays to clarify selectivity .

Basic: What are the key stability considerations for storage?

Answer:

- Light sensitivity : Pyrroles are prone to photodegradation. Store in amber vials at -20°C under inert gas (N) .

- Moisture control : The carboxylic acid group may form hydrates. Use desiccants (silica gel) and confirm stability via periodic TLC .

Advanced: How to design experiments to study hydrogen bonding in this compound’s crystal structure?

Answer:

- Single-crystal X-ray diffraction : Identify N–H···O and O–H···O interactions (e.g., observed R_2$$^2(8) motifs in pyrrole-carboxylic acid dimers) .

- Variable-temperature NMR : Probe dynamic hydrogen bonding in solution by analyzing line broadening or chemical shift changes .

- IR spectroscopy : Compare carbonyl stretching frequencies in solid vs. solution states to assess intermolecular vs. intramolecular H-bonding .

Basic: What is the role of the methoxyethyl group in modulating lipophilicity?

Answer:

- LogP calculations : Use software (e.g., ChemAxon) to predict partition coefficients. The methoxyethyl chain (-OCHCHO-) increases hydrophilicity compared to alkyl groups.

- Experimental validation : Perform shake-flask assays with octanol/water partitioning. Compare with analogs lacking the methoxy group (e.g., ’s 2,5-dimethyl derivative) .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., EtOH vs. THF), and catalyst (e.g., p-TsOH) to identify optimal conditions. reported yields of 60–78% for similar carboxylates .

- Flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., triphosgene reactions) .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity screening : Review SDS of analogs (e.g., lists irritant warnings for chlorophenyl-pyrroles). Assume similar hazards for unstudied derivatives .

- Ventilation : Use fume hoods due to potential dust formation from crystalline carboxylic acids .

Advanced: How to address discrepancies in spectroscopic data across studies?

Answer:

- NMR referencing : Calibrate instruments with TMS and report solvent effects (e.g., DMSO-d vs. CDCl shifts in vs. 13) .

- Crystallographic validation : Resolve tautomeric ambiguities (e.g., keto-enol equilibria) via X-ray structures, as in .

- Reproducibility protocols : Share raw data (FID files for NMR, .cif for XRD) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.